3-Hydroxy-4-propoxybenzonitrile

Description

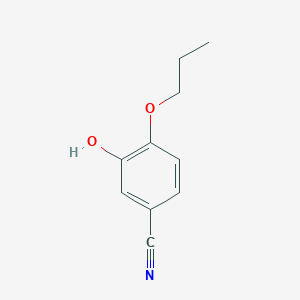

3-Hydroxy-4-propoxybenzonitrile is a benzonitrile derivative characterized by a hydroxyl (-OH) group at the 3-position and a propoxy (-OCH₂CH₂CH₃) substituent at the 4-position of the benzene ring. This compound belongs to a class of nitriles with applications in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its structural features, including electron-withdrawing cyano (-CN) and electron-donating alkoxy groups, influence its reactivity and physicochemical properties.

Propriétés

IUPAC Name |

3-hydroxy-4-propoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-5-13-10-4-3-8(7-11)6-9(10)12/h3-4,6,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGGYDJUCWIFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-propoxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

3-Hydroxybenzonitrile+Propyl Bromide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-4-propoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 3-Propoxy-4-benzonitrile.

Reduction: 3-Hydroxy-4-propoxybenzylamine.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Applications De Recherche Scientifique

3-Hydroxy-4-propoxybenzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of 3-Hydroxy-4-propoxybenzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Position : The position of the hydroxyl group (3- vs. 4-) significantly alters electronic properties. For example, 4-hydroxybenzoic acid exhibits stronger acidity (pKa ~4.5) compared to meta-substituted analogues due to resonance stabilization of the conjugate base.

- Alkoxy vs. Carboxylic Acid : The propoxy group in this compound enhances lipophilicity compared to 4-hydroxybenzoic acid, impacting solubility and bioavailability.

- Halogen vs.

Physicochemical Properties

- Solubility : Nitriles generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). The propoxy group in this compound likely reduces water solubility compared to 4-hydroxybenzoic acid, which is highly soluble in water (50 g/L at 25°C) .

- Thermal Stability: Nitriles with electron-withdrawing groups (e.g., -CN) typically decompose at higher temperatures (>200°C).

Activité Biologique

3-Hydroxy-4-propoxybenzonitrile (CAS No. 518058-74-7) is a chemical compound that belongs to the family of benzonitriles, which are known for their diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H13NO2

- Molecular Weight : 191.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit antioxidant , anti-inflammatory , and antimicrobial properties. The hydroxyl group in its structure enhances its reactivity and potential interactions with biological molecules.

Antioxidant Activity

Research indicates that compounds with hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been observed in various studies, suggesting it may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Study : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various benzonitriles, including this compound. Results indicated significant radical scavenging activity, suggesting its potential in oxidative stress management .

- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of several derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anti-inflammatory Research : A pharmacological investigation demonstrated that the compound reduced inflammation markers in animal models of arthritis, highlighting its therapeutic potential in inflammatory conditions .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-4-propoxybenzonitrile, and how can reaction conditions be systematically optimized?

- Methodology : Begin with one-step synthesis strategies using precursor scoring and relevance heuristics to prioritize starting materials. Utilize databases like REAXYS and BKMS_METABOLIC for route prediction . Monitor reaction efficiency via HPLC or GC-MS, adjusting parameters (e.g., temperature, solvent polarity) based on intermediates detected. For hydroxyl and propoxy group compatibility, avoid competing side reactions by controlling steric and electronic effects through substituent positioning.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

- Methodology : Combine FT-IR (to confirm hydroxyl and nitrile groups), / NMR (to resolve aromatic substitution patterns and propoxy chain conformation), and UV-Vis (to assess π→π* transitions). Validate assignments using computational tools like Density Functional Theory (DFT) for vibrational frequency matching . Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can researchers assess the compound’s stability under varying pH, temperature, and light exposure?

- Methodology : Conduct accelerated stability studies using forced degradation (e.g., 0.1 M HCl/NaOH for hydrolytic stability, 40–80°C for thermal stability). Monitor degradation products via LC-MS and compare with predicted pathways from PISTACHIO_RINGBREAKER database . For photostability, expose samples to UV light (ICH Q1B guidelines) and quantify degradation kinetics using Arrhenius modeling.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow GHS hazard guidelines: use fume hoods to avoid inhalation of dust/aerosols, wear nitrile gloves and safety goggles to prevent skin/eye contact, and implement fire prevention measures (e.g., CO extinguishers) due to potential cyanide release during combustion .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, Fukui analysis) predict reactive sites in this compound for functionalization or drug design?

- Methodology : Perform Fukui function calculations to identify nucleophilic/electrophilic regions. Use Natural Bond Orbital (NBO) analysis to evaluate charge distribution and hydrogen-bonding potential. Validate predictions by synthesizing derivatives (e.g., acylated hydroxyl groups) and comparing experimental reactivity with computational descriptors .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodology : Reconcile discrepancies by revisiting solvent effects in DFT simulations (e.g., using Polarizable Continuum Models). For NMR shifts, apply empirical scaling factors or benchmark against structurally analogous compounds (e.g., 4-formyl-3-methoxybenzonitrile’s shifts ). Cross-validate with 2D NMR techniques (COSY, HSQC) to confirm assignments .

Q. How can structure-activity relationship (SAR) studies leverage this compound’s scaffold for bioactive molecule design?

- Methodology : Modify the hydroxyl/propoxy groups to alter lipophilicity (logP) and hydrogen-bonding capacity. Screen derivatives against target enzymes (e.g., kinases) via molecular docking (AutoDock Vina) and validate with in vitro assays. Prioritize substituents that enhance binding affinity while minimizing cytotoxicity .

Q. What are the ecological implications of this compound, and how can its environmental persistence be evaluated?

- Methodology : Perform OECD 301 biodegradability tests (aqueous solution, activated sludge). Quantify bioaccumulation potential using octanol-water partition coefficients (logK) predicted via ACD/Labs Percepta. For soil mobility, conduct column leaching experiments and correlate results with HPLC-UV retention times .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.